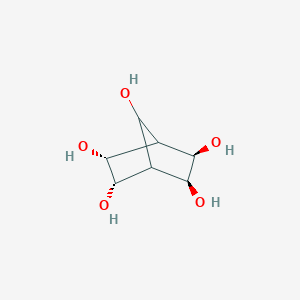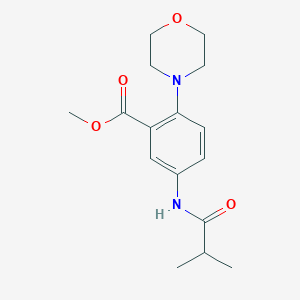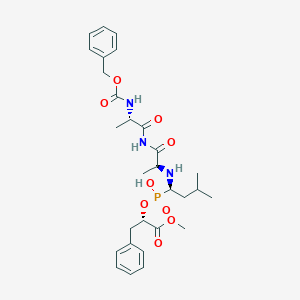![molecular formula C22H19N3O4 B236999 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a potent inhibitor of a specific enzyme, and it has been used extensively in scientific research to investigate the role of this enzyme in different biological processes.
科学的研究の応用
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide has been extensively used in scientific research to investigate the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide acts as a potent inhibitor of the specific enzyme mentioned above. It binds to the enzyme's active site and prevents its activity, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The inhibition of the specific enzyme by N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of immune responses. These effects make this compound a promising candidate for the development of novel therapeutics for various diseases.
実験室実験の利点と制限
One of the main advantages of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide in lab experiments is its high potency and specificity towards the target enzyme. This makes it a valuable tool for investigating the role of this enzyme in different biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
将来の方向性
There are several future directions for research involving N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide. One promising direction is the development of novel therapeutics based on this compound for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is the investigation of the role of the target enzyme in different biological processes and the identification of new targets for drug development. Finally, the development of new synthetic methods for this compound and its analogs can lead to the discovery of new compounds with improved potency and specificity towards the target enzyme.
合成法
The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide involves several steps. The starting material for the synthesis is 4-methylphenol, which is converted to 4-methylphenol ether. The ether is then reacted with 2-bromoacetic acid to form the corresponding ester, which is subsequently converted to the amide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting amide is then reacted with 3H-[1,3]oxazolo[4,5-b]pyridin-2-amine to form the final product.
特性
製品名 |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide |
|---|---|
分子式 |
C22H19N3O4 |
分子量 |
389.4 g/mol |
IUPAC名 |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-5-7-16(8-6-13)28-12-19(26)24-15-10-14(2)20(27)17(11-15)22-25-21-18(29-22)4-3-9-23-21/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)/b22-17+ |
InChIキー |
KIKLNFWIHQTVDL-OQKWZONESA-N |
異性体SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C/C(=C\3/NC4=C(O3)C=CC=N4)/C(=O)C(=C2)C |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C3NC4=C(O3)C=CC=N4)C(=O)C(=C2)C |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C3NC4=C(O3)C=CC=N4)C(=O)C(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)


![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)

